1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1311316-36-5

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1674189
CAS Number: 1311316-36-5
Molecular Formula: C9H14N6O
Molecular Weight: 222.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

Compound Description: This compound served as a lead compound in a study aimed at discovering novel treatments for psoriasis. It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), making it a promising starting point for structural optimization. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine core highlights the potential for modifications to tune biological activity. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)

Compound Description: This compound emerged as a potent FLT3 inhibitor through structural optimization of Compound 1. It demonstrated significant antipsoriatic effects in a preclinical mouse model of psoriasis, suggesting potential as a drug candidate for this condition. []

Relevance: Similar to Compound 1, this molecule features the pyrazolo[3,4-d]pyrimidine core, emphasizing the importance of this structural motif for FLT3 inhibition. The presence of the tert-butyl group, also found in 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, suggests this moiety might contribute to activity or pharmacokinetic properties. []

4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Compound Description: This compound showed the highest potency among a series of pyrazolo[3,4-d]pyrimidine analogs designed to target the A1 adenosine receptor. It exhibited an IC50 of 6.4 x 10^-6 M for the A1 receptor and also displayed moderate affinity for the A2 adenosine receptor. []

Relevance: This compound, along with other derivatives mentioned in the research, belongs to the pyrazolo[3,4-d]pyrimidine class, highlighting the versatility of this scaffold for targeting various biological targets. The specific substituents on the pyrazolo[3,4-d]pyrimidine core significantly influence its binding affinity and selectivity for adenosine receptor subtypes. The study of such analogs provides insights into structure-activity relationships for this chemical class, which could be relevant to understanding the properties of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

4,6-dimethylthio-1-[3-(4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound was synthesized and its crystal structure was analyzed to study intramolecular stacking interactions. The research revealed the absence of intramolecular stacking due to the presence of a propylene linker between the two pyrazolo[3,4-d]pyrimidine rings. []

Relevance: This compound illustrates the use of linkers to connect two pyrazolo[3,4-d]pyrimidine units. While 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a single unit, understanding how linking impacts molecular properties is crucial for future analog design. []

1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: Similar to the previous compound, this molecule consists of two pyrazolo[3,4-d]pyrimidine rings connected by a butyl linker. The crystal structure analysis showed that only intermolecular stacking occurred due to the flexible linker. []

Relevance: This compound further emphasizes the impact of linker length and flexibility on the overall conformation and stacking behavior of molecules containing pyrazolo[3,4-d]pyrimidine units. This information can be valuable in designing and optimizing analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. []

Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine core, BI 894416 features a closely related pyrazolo[3,4-d]pyridine moiety. This structural similarity, along with the shared tert-butyl substituent, suggests potential similarities in their physicochemical and pharmacological properties. Understanding the structure-activity relationships of such closely related scaffolds can be helpful in guiding the development of analogs for both compounds, including 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 represents another potent and selective SYK inhibitor, structurally similar to BI 894416, also intended for severe asthma treatment. []

Relevance: This compound, like BI 894416, highlights the importance of exploring related heterocyclic scaffolds in drug discovery. Although it does not contain the pyrazolo[3,4-d]pyrimidine core, the presence of the tert-butyl group and a similar overall structure suggest that insights gained from its development could be applicable to analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

6-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-chloro-5-hydroxycyclohexa-2,4-dienone

Compound Description: This compound, identified through in vitro screening and in vivo evaluation, demonstrated significant inhibitory effects on the proliferation of breast cancer cells. []

Relevance: This compound exhibits a high degree of structural similarity to 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Both share the core 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one structure, differing primarily in the substituent at the 6-position. This close structural resemblance suggests that both compounds might share similar physicochemical properties and could potentially exhibit overlapping biological activities. Furthermore, the identification of this compound as a potential anti-cancer agent underscores the therapeutic potential of molecules containing the 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, making it a valuable reference point for further research on 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

Properties

CAS Number

1311316-36-5

Product Name

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-tert-butyl-6-hydrazinyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C9H14N6O

Molecular Weight

222.25 g/mol

InChI

InChI=1S/C9H14N6O/c1-9(2,3)15-6-5(4-11-15)7(16)13-8(12-6)14-10/h4H,10H2,1-3H3,(H2,12,13,14,16)

InChI Key

VULVODLTEDSLAT-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)NN

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.